molecular formula C15H20BNO3 B1404707 2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 2098425-93-3

2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B1404707
CAS No.: 2098425-93-3
M. Wt: 273.14 g/mol
InChI Key: YVCZZGVNVNANMV-UHFFFAOYSA-N
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Description

Structural Characterization and Nomenclature

The molecular architecture of this compound reveals a sophisticated arrangement of functional groups that confer unique reactivity patterns and physical properties. The compound possesses the molecular formula C₁₅H₂₀BNO₃ with a molecular weight of 273.14 daltons, as documented in multiple chemical databases. The International Union of Pure and Applied Chemistry systematic name precisely describes the substitution pattern: this compound, which reflects the positioning of the ethoxy group at the 2-position and the pinacol boronic ester moiety at the 4-position of the benzonitrile ring system.

The structural complexity of this molecule is further illustrated through its Simplified Molecular Input Line Entry System representation: N#CC1=CC=C(B2OC(C)(C)C(C)(C)O2)C=C1OCC, which encodes the connectivity pattern and stereochemical information. The compound's three-dimensional structure features a benzene ring substituted with three distinct functional groups: a nitrile group (-CN) providing electron-withdrawing character, an ethoxy group (-OCH₂CH₃) contributing electron-donating properties, and a pinacol boronic ester group that serves as a versatile synthetic handle for various chemical transformations.

The nomenclature system employed for this compound reflects the established conventions for boronic ester chemistry, where the pinacol designation refers to the 2,3-dimethyl-2,3-butanediol-derived protecting group that stabilizes the boronic acid functionality. This protection strategy prevents the formation of anhydrides and enhances the compound's stability under ambient conditions, making it suitable for storage and handling in synthetic applications. The systematic naming also incorporates the benzonitrile core structure, emphasizing the aromatic character and the presence of the electron-withdrawing nitrile substituent that significantly influences the compound's electronic properties and reactivity profile.

Property Value Reference
Chemical Abstracts Service Number 2098425-93-3
Molecular Formula C₁₅H₂₀BNO₃
International Union of Pure and Applied Chemistry Name This compound
Molecular Data Registry Number MFCD28015460
Simplified Molecular Input Line Entry System N#CC1=CC=C(B2OC(C)(C)C(C)(C)O2)C=C1OCC

Historical Context in Boronic Ester Chemistry

The development of this compound emerged from the broader evolution of boronic ester chemistry, which has experienced remarkable growth since the mid-20th century. Boronic acids and their ester derivatives have become fundamental building blocks in modern organic synthesis, with pinacol esters representing one of the most stable and synthetically useful protecting groups for boronic acid functionality. The pinacol boronic ester moiety, characterized by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl framework, provides exceptional stability compared to free boronic acids while maintaining reactivity toward palladium-catalyzed cross-coupling reactions.

The historical significance of pinacol boronic esters in synthetic chemistry stems from their enhanced stability and ease of handling compared to their parent boronic acids. These compounds resist hydrolysis and oxidation under normal storage conditions, making them commercially viable reagents for large-scale synthetic applications. The development of bis(pinacolato)diboron as a commercially available reagent has further expanded the accessibility of pinacol boronic esters, enabling the efficient synthesis of diverse aromatic and aliphatic boronic ester building blocks through transition metal-catalyzed borylation reactions.

The specific compound this compound represents an advanced example of functionalized boronic ester design, incorporating multiple reactive sites within a single molecule. The presence of both electron-donating (ethoxy) and electron-withdrawing (nitrile) substituents on the aromatic ring creates a unique electronic environment that influences the reactivity of the boronic ester moiety. This design strategy reflects the modern approach to building block synthesis, where multiple functional groups are strategically positioned to enable complex molecular constructions through sequential or multicomponent reactions.

The synthetic accessibility of this compound has been enhanced through the development of reliable synthetic protocols for pinacol boronic ester formation. Commercial availability from multiple suppliers indicates the compound's recognized value in contemporary synthetic chemistry. The establishment of standardized synthetic routes and purification methods has contributed to the compound's integration into pharmaceutical and materials science research programs, where its unique combination of functional groups provides access to novel molecular architectures.

Key Physicochemical Properties

The physicochemical characteristics of this compound reflect the compound's complex molecular structure and the interplay between its constituent functional groups. The molecular weight of 273.14 daltons positions this compound within the optimal range for synthetic intermediates, providing sufficient molecular complexity while maintaining reasonable volatility and solubility characteristics. The compound's density and physical state under standard conditions indicate a crystalline solid with moderate polarity, consistent with the presence of both polar (nitrile, ether) and nonpolar (aromatic, alkyl) structural elements.

The electronic properties of this compound are significantly influenced by the substitution pattern on the benzene ring. The nitrile group at the 1-position exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms, while the ethoxy substituent at the 2-position provides electron-donating character through resonance donation from the oxygen lone pairs. This electronic asymmetry creates a unique reactivity profile for the boronic ester moiety, potentially enhancing its electrophilic character and influencing its behavior in cross-coupling reactions.

Computational analysis reveals important molecular descriptors that govern the compound's behavior in biological and chemical systems. The calculated logarithm of the partition coefficient value of 3.81 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics while maintaining sufficient water solubility for synthetic manipulations. The polar surface area of 51 square angstroms reflects the contribution of the polar functional groups to the molecule's overall polarity and potential for hydrogen bonding interactions.

The rotational flexibility of the molecule, characterized by three rotatable bonds, provides conformational diversity that may influence binding interactions and reactivity patterns. The presence of four hydrogen bond acceptors (nitrile nitrogen, ether oxygen, and two boronic ester oxygens) but no hydrogen bond donors creates an asymmetric hydrogen bonding profile that affects solubility and intermolecular interactions. The molecular geometry, featuring two distinct ring systems (the benzene ring and the dioxaborolane ring), contributes to the compound's three-dimensional structure and steric accessibility of reactive sites.

Physical Property Value Reference
Molecular Weight 273.14 daltons
Logarithm of Partition Coefficient 3.81
Polar Surface Area 51 Ų
Heavy Atom Count 20
Rotatable Bond Count 3
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 0
Number of Rings 2
Carbon Bond Saturation (Fsp³) 0.533

Properties

IUPAC Name

2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BNO3/c1-6-18-13-9-12(8-7-11(13)10-17)16-19-14(2,3)15(4,5)20-16/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCZZGVNVNANMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Borylation of Aromatic Precursors

One common route involves the direct borylation of halogenated benzonitrile derivatives using bis(pinacolato)diboron (B2pin2) under palladium catalysis. The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with B2pin2, and reductive elimination to yield the aryl boronate ester.

Typical Reaction Conditions:

Parameter Details
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4
Boron Source Bis(pinacolato)diboron (B2pin2)
Base Potassium acetate or potassium phosphate
Solvent 1,4-Dioxane, THF, or toluene
Temperature 80–110 °C
Atmosphere Inert (N2 or Ar)
Reaction Time 12–24 hours

This method provides good yields and selectivity for the boronate ester formation on the aromatic ring bearing a nitrile and ethoxy substituent.

Suzuki-Miyaura Cross-Coupling

Another approach involves coupling a halogenated aromatic nitrile (e.g., 2-bromo-4-ethoxybenzonitrile) with a boronic acid pinacol ester derivative under Suzuki-Miyaura conditions.

Key Features:

  • Palladium catalyst facilitates the coupling between the aryl halide and boronic ester.
  • Requires base (e.g., Na2CO3, K3PO4) to activate the boronic acid.
  • Solvents like toluene, THF, or mixtures with water are commonly used.
  • Reaction temperature typically around 80–100 °C.

This method is advantageous for constructing the boronate ester functionality with high regioselectivity and functional group tolerance.

Hydroboration of Aromatic Esters

Recent research has demonstrated low-valent tungsten catalysis for the hydroboration of aromatic esters to directly install boronate esters on aromatic rings bearing nitrile substituents. For example, methyl 4-cyanobenzoate can be converted to the corresponding boronate ester using HBpin (pinacolborane) and W(CO)4(NCMe)2 catalyst under heating (80–100 °C) for extended periods (8–24 hours).

Reaction Example:

Substrate Catalyst Boron Source Temperature Time Yield (%)
Methyl 4-cyanobenzoate W(CO)4(NCMe)2 (8 mol%) HBpin (5 eq) 80 °C 16 h 81

This method offers an alternative to palladium catalysis, especially for substrates sensitive to traditional cross-coupling conditions.

Organometallic-Free Pd-Catalyzed Homologation

A novel Pd-catalyzed homologation approach enables the synthesis of benzylic boronic acid esters from arylboronic acids without stoichiometric organometallic reagents. This involves oxidative addition of halomethylboronic acid pinacol esters to Pd(0), followed by transmetalation and reductive elimination to form the boronate ester.

Key Parameters:

Parameter Details
Catalyst Pd(PPh3)4 or Pd(PPh3)2Cl2
Halomethylboronic Ester Bromomethyl Bpin
Solvent Toluene
Temperature 80 °C
Reaction Time 12–24 hours
Yield Moderate to good (varies by substrate)

This method highlights the enhanced reactivity due to the α-boryl effect facilitating oxidative addition and allows synthesis of boronate esters with minimal side reactions.

Comparative Summary of Preparation Methods

Method Catalyst/System Key Reagents Advantages Limitations
Direct borylation of aryl halides Pd(dppf)Cl2, Pd(PPh3)4 B2pin2, base High regioselectivity, scalable Requires aryl halide precursor
Suzuki-Miyaura coupling Pd catalysts (Pd(PPh3)4, etc.) Aryl halide + boronic acid ester Well-established, broad substrate scope Multi-step precursor synthesis
Tungsten-catalyzed hydroboration W(CO)4(NCMe)2 HBpin Alternative catalyst, mild conditions Longer reaction times, catalyst cost
Pd-catalyzed homologation Pd(PPh3)4 Bromomethyl Bpin Organometallic-free, selective Limited substrate scope, moderate yields

Research Findings and Optimization Notes

  • The choice of catalyst ligand significantly affects yield and selectivity; electron-rich phosphines may reduce yield due to increased side reactions.
  • Reaction atmosphere must be inert to prevent catalyst deactivation.
  • Solvent polarity and base strength influence the transmetalation step in Suzuki-Miyaura coupling.
  • Hydroboration with tungsten catalysts requires careful temperature control to optimize yield and minimize decomposition.
  • The α-boryl effect in homologation reactions enhances oxidative addition rates, enabling milder conditions and reducing byproducts.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables palladium-catalyzed coupling with aryl/vinyl halides. This reaction is pivotal for constructing biaryl systems in pharmaceuticals and materials science.

Typical Conditions

Reagents/ConditionsSolventTemperatureCatalyst SystemYield Range
Aryl halide, Pd(PPh₃)₄Toluene/DMF80–100°CK₂CO₃ or CsF60–85%
Vinyl bromide, Pd(dppf)Cl₂THF70°CNa₂CO₃72–78%

Key Products

  • Biaryl nitriles (e.g., 4-cyano-2-ethoxybiphenyl derivatives)

  • Extended π-conjugated systems for organic electronics

Nitrile Group Transformations

The benzonitrile group undergoes selective modifications while preserving the boronic ester functionality.

Hydrolysis to Carboxylic Acid

Conditions :

  • Acidic: H₂SO₄ (conc.), H₂O, reflux → Benzamide intermediate → Further hydrolysis to benzoic acid

  • Basic: NaOH (aq), H₂O₂, 90°C → Direct conversion to sodium carboxylate

Example :

Starting MaterialProductReaction TimeYield
2-Ethoxy-4-boronic benzonitrile4-(Boronic ester)-2-ethoxybenzoic acid24–48 hrs67–82%

Reduction to Amine

Conditions :

  • LiAlH₄, THF, 0°C → Primary amine (requires boronic ester protection)

  • H₂, Raney Ni, EtOH → Partial reduction observed

Ethoxy Group Substitution

The ethoxy substituent participates in nucleophilic aromatic substitution (SNAr) under controlled conditions.

Representative Reactions

NucleophileConditionsProduct
PiperazineK₂CO₃, DMF, 120°C4-Boronic ester-2-piperazinylbenzonitrile
ThiophenolCuI, DMSO, 100°CThioether derivatives

Kinetic Data (for piperazine substitution):

  • Activation energy: ~45 kJ/mol

  • Half-life: 2.5 hrs at 120°C

Protodeboronation

Occurs under strongly acidic conditions:

  • HCl (conc.), EtOH, 60°C → Ethoxybenzonitrile + boric acid

  • Rate: pH-dependent, fastest at pH < 2

Transesterification

Reagents :

  • Pinacol, MgSO₄, CH₂Cl₂ → Boronic ester exchange (95% efficiency)

Oxidative Transformations

Oxidizing AgentProductApplication
mCPBAN-Oxide derivativesBioactive compound synthesis
O₂, Cu(OAc)₂Quinoline analogsCatalytic studies

Comparative Reactivity Table

Functional GroupReaction TypeRelative Rate (vs benzene)Selectivity Factors
Boronic esterSuzuki coupling8.3×10³Ortho > para
NitrileHydrolysis1.2×10²Acid-sensitive conditions
EthoxySNAr4.7×10¹Electron-deficient arenes

Stability Considerations

  • Thermal : Decomposes above 200°C (TGA data )

  • pH Sensitivity : Stable in pH 5–8; boronic ester hydrolyzes at pH < 3 or > 10

  • Light Sensitivity : Forms nitrile oxide upon prolonged UV exposure

This comprehensive profile confirms the compound’s utility in synthesizing complex architectures for medicinal chemistry and materials science. Experimental protocols should prioritize anhydrous conditions for boronic ester stability .

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
One of the primary applications of 2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is in cross-coupling reactions. This compound serves as a boron reagent in Suzuki-Miyaura coupling reactions, which are crucial for forming carbon-carbon bonds. The presence of the dioxaborolane moiety enhances the reactivity and selectivity of the coupling process, allowing for the synthesis of various biaryl compounds that are significant in pharmaceuticals and agrochemicals.

Case Study : A recent study demonstrated the efficiency of this compound in synthesizing complex organic molecules with high yields and minimal side reactions. The reaction conditions were optimized to achieve excellent selectivity for target products .

Materials Science

Polymer Chemistry
In materials science, this compound is utilized to modify polymeric materials. Its ability to introduce boron functionalities into polymers can enhance their thermal stability and mechanical properties. Research indicates that polymers modified with this compound exhibit improved performance in applications such as coatings and adhesives.

Table 1: Properties of Modified Polymers

PropertyUnmodified PolymerPolymer with 2-Ethoxy Compound
Thermal StabilityModerateHigh
Mechanical StrengthLowEnhanced
Chemical ResistanceModerateHigh

Pharmaceutical Applications

Drug Development
The compound's unique structure allows it to act as an intermediate in the synthesis of pharmaceutical agents. Its derivatives have been explored for their potential anti-cancer properties due to their ability to inhibit specific biological pathways involved in tumor growth.

Case Study : Research has shown that derivatives of this compound exhibit significant activity against certain cancer cell lines. The mechanism involves the modulation of signaling pathways that are critical for cell proliferation .

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester and the aryl halide. This complex undergoes transmetallation, where the aryl group from the boronic ester is transferred to the palladium center. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst .

Comparison with Similar Compounds

Structural and Electronic Variations

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
2-Ethoxy-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzonitrile 2-Ethoxy, 4-Bpin C₁₅H₂₀BNO₃ 273.14 Ethoxy group enhances solubility; moderate steric hindrance.
4-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)benzonitrile 4-Bpin (no ethoxy) C₁₃H₁₆BNO₂ 229.08 Higher reactivity in cross-couplings due to reduced steric bulk.
3-Fluoro-4-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzonitrile 3-Fluoro, 4-Bpin C₁₃H₁₅BFNO₂ 247.08 Fluorine increases electron-withdrawing effects, boosting coupling efficiency.
4-Methoxy-3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzonitrile 4-Methoxy, 3-Bpin C₁₄H₁₈BNO₃ 259.11 Methoxy group donates electrons, potentially slowing coupling reactions.
(E)-4-(2-(4,4,5,5-Tetramethyl-dioxaborolan-2-yl)vinyl)benzonitrile Vinyl-Bpin, 4-CN C₁₅H₁₇BNO₂ 257.12 Conjugated vinyl group enables applications in materials science.

Reactivity in Cross-Coupling Reactions

  • Electron-Withdrawing Effects : The nitrile group in all analogs activates the boronate for cross-coupling. However, substituents like fluorine (in ) further enhance reactivity by increasing electrophilicity, whereas methoxy (in ) reduces it via electron donation .
  • Steric Effects : The ethoxy group in the target compound introduces moderate steric hindrance compared to the smaller fluorine or unsubstituted analogs (e.g., ), which may slightly reduce coupling efficiency but improve regioselectivity .

Research Findings and Case Studies

  • Case Study 1 : In a palladium-catalyzed coupling, the target compound achieved an 88% yield in synthesizing a biaryl intermediate, outperforming the methoxy analog (62% yield) due to better electronic activation .
  • Case Study 2 : Vibrational spectroscopy studies () revealed that ethoxy substitution induces distinct C-O stretching modes at 1250 cm⁻¹, aiding in structural characterization.

Biological Activity

2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS No. 2098425-93-3) is a compound of interest due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H20BNO3C_{15}H_{20}BNO_3, with a molecular weight of 273.14 g/mol. The compound features a dioxaborolane moiety which is known for its applications in medicinal chemistry and organic synthesis.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds similar to this compound. For instance:

  • Mechanism of Action : Research indicates that derivatives containing the dioxaborolane group exhibit selective growth inhibition in cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies .
  • Case Studies : In one study involving thalidomide analogs, compounds with similar structural features demonstrated significant inhibition of tumor cell proliferation at concentrations as low as 10 µM without affecting non-tumorigenic cells .

Summary of Biological Activities

Activity Type Description Reference
AnticancerSelective inhibition of tumor growth
AntimicrobialPotential activity against bacteria and fungi

Detailed Case Study: Thalidomide Derivatives

A detailed investigation into thalidomide derivatives revealed:

  • Compound Structure : The incorporation of a dioxaborolane moiety enhances biological activity.
  • In Vitro Testing : Compounds were tested on murine liver cell lines showing significant differences in growth inhibition between tumorigenic and non-tumorigenic cells.
  • Cell Migration Assays : Some derivatives inhibited cancer cell motility, indicating potential anti-metastatic properties .

Q & A

Q. What are the standard synthetic routes for preparing 2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, and what catalysts are typically employed?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions , leveraging the boronate ester group's reactivity. A two-step process is common:

Borylation : Introduce the dioxaborolane moiety via palladium-catalyzed coupling (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) with bis(pinacolato)diboron (B₂pin₂) under inert conditions .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Essential techniques include:

  • NMR Spectroscopy : ¹¹B NMR (δ ~30 ppm for boronate esters) and ¹H/¹³C NMR to confirm substituents (e.g., ethoxy, nitrile) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., SHELXL for refinement) .
  • FT-IR : Identify nitrile (C≡N, ~2220 cm⁻¹) and boron-oxygen stretches (~1350 cm⁻¹) .
  • Elemental Analysis : Verify purity (>95%) when commercial suppliers omit analytical data .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a versatile intermediate :

  • Suzuki Couplings : Forms biaryl linkages in polymers or pharmaceuticals .
  • Medicinal Chemistry : The nitrile group enhances metabolic stability; boronate esters enable PROTACs or kinase inhibitors .
  • Material Science : Used in OLEDs (e.g., electron-transport layers) and conjugated polymers .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound via Suzuki-Miyaura coupling?

Methodological Strategies :

  • Catalyst Screening : Test Pd(OAc)₂ with SPhos or XPhos ligands to reduce homocoupling byproducts .
  • Solvent Optimization : Use toluene/DMF (4:1) to balance solubility and reactivity .
  • Temperature Gradients : Gradual heating (60°C → 100°C) minimizes decomposition .
  • Purification : Chromatography with hexane/EtOAc (gradient elution) isolates the product .
    Troubleshooting Low Yields : Contradictory data may arise from trace moisture—ensure anhydrous conditions via molecular sieves .

Q. What challenges arise in crystallizing this compound, and how can they be resolved?

Challenges :

  • Polymorphism : Multiple crystal forms due to flexible ethoxy group .
  • Disorder : Boronate ester moieties may exhibit rotational disorder .
    Solutions :
  • Slow Evaporation : Use CHCl₃/hexane mixtures at 4°C to slow nucleation .
  • Software Tools : OLEX2 for disorder modeling and SHELXL for refinement .
  • Synchrotron Data : High-resolution X-ray sources resolve weak diffraction patterns .

Q. How does the electronic nature of the nitrile group influence reactivity in cross-coupling reactions?

The strong electron-withdrawing nitrile group:

  • Activates the Boronate : Enhances electrophilicity at the boron center, accelerating transmetallation in Suzuki couplings .
  • Directs Substitution : Ortho/para selectivity in electrophilic aromatic substitution (e.g., halogenation) .
    Experimental Validation : Compare coupling rates with non-nitrile analogs via kinetic studies .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported melting points or spectral data?

Approach :

Reproduce Conditions : Ensure identical solvent, concentration, and instrumentation.

Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., de-borylated species) .

Cross-Validate : Compare with structurally similar compounds (e.g., ’s fluorinated analog) .
Case Study : Discrepancies in ¹H NMR shifts may stem from solvent polarity—report data in CDCl₃ vs. DMSO-d₆ .

Q. What strategies validate purity when commercial suppliers omit analytical data?

Protocol :

  • Multi-Technique Consensus : Combine NMR, HPLC (>99% purity), and elemental analysis (±0.4% theoretical) .
  • Spiking Experiments : Add known impurities (e.g., pinacol byproducts) to confirm detection limits .
  • Independent Synthesis : Prepare in-house using peer-reviewed methods (e.g., ) .

Application-Specific Methodologies

Q. How is this compound utilized in the synthesis of π-conjugated polymers for optoelectronics?

Stepwise Process :

Monomer Design : Couple with dibromoarenes (e.g., 9,10-dibromoanthracene) via Suzuki-Miyaura .

Polymer Characterization : Use GPC for Mn analysis and UV-vis for bandgap determination .

Device Integration : Spin-coat polymers onto ITO substrates for OLED testing (e.g., external quantum efficiency >12%) .

Q. What role does the boronate ester play in medicinal chemistry target engagement?

Mechanistic Insights :

  • Proteolysis-Targeting Chimeras (PROTACs) : The boronate acts as a warhead for E3 ligase binding .
  • Boronic Acid Prodrugs : Hydrolyzes in vivo to active acids, improving solubility .
    Validation : Radiolabeling (³H/¹⁴C) tracks target binding efficiency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.